N-(2-fluorophenyl)benzenesulfonamide

Lipophilicity Physicochemical properties Drug design

Select for USP 11,491,158 B2 PERK inhibitor programs. Ortho-fluorine enhances logP (ΔlogP≈+0.94), binding kinetics, and solid-state properties vs non-fluorinated alternatives. Aligns with CA isoform selectivity studies requiring enhanced NH acidity for zinc coordination. High-purity building block for reproducible SAR, co-crystallography, and polymorphism research.

Molecular Formula C12H10FNO2S
Molecular Weight 251.28 g/mol
Cat. No. B13358254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)benzenesulfonamide
Molecular FormulaC12H10FNO2S
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F
InChIInChI=1S/C12H10FNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H
InChIKeyMKRQPKPFOBVGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for N-(2-fluorophenyl)benzenesulfonamide as a Fluorinated Scaffold


N-(2-fluorophenyl)benzenesulfonamide (CAS 54129-13-4) is a fluorinated sulfonamide scaffold with a molecular formula of C₁₂H₁₀FNO₂S and a molecular weight of 251.28 g/mol . Its core structure combines a benzenesulfonamide moiety with an ortho-fluorine substitution on the N-phenyl ring, a privileged motif in medicinal chemistry [1]. This compound is commercially available in high purity (e.g., ≥98%) for research use, serving as a key building block in the synthesis of kinase inhibitors, carbonic anhydrase inhibitors, and antimicrobial agents [2].

Why N-(2-fluorophenyl)benzenesulfonamide Cannot Be Substituted with Generic Analogs


Generic substitution of N-(2-fluorophenyl)benzenesulfonamide with non-fluorinated or differently substituted sulfonamides is not advisable for critical research applications due to structure-specific differences in physicochemical properties, binding kinetics, and solid-state behavior. The ortho-fluorine atom significantly modulates logP and logD values and influences the compound's propensity for polymorphism [1]. Moreover, class-level studies demonstrate that fluorination patterns affect the kinetic on/off rates of benzenesulfonamide binding to carbonic anhydrase II, with specific fluorination positions yielding distinct thermodynamic and kinetic signatures [2]. These differences can substantially impact downstream biological assay reproducibility and crystallographic outcomes.

Quantitative Differentiation of N-(2-fluorophenyl)benzenesulfonamide for Procurement Decisions


Ortho-Fluorine Introduction Increases logP by Approximately 1.0 Units Over Non-Fluorinated Analog

N-(2-fluorophenyl)benzenesulfonamide exhibits a calculated logP of 2.7189 and logD of 2.1177 . In contrast, the non-fluorinated parent compound N-phenylbenzenesulfonamide has a calculated logP of approximately 1.78 (estimated based on ChemSpider data ID 21445) . This difference of approximately 0.94 logP units (corresponding to an approximately 8.7-fold increase in octanol-water partition coefficient) is consistent with class-level observations that ortho-fluorination increases lipophilicity, which can influence membrane permeability and protein binding [1].

Lipophilicity Physicochemical properties Drug design

Ortho-Fluorinated Aromatic Sulfonamides Exhibit Distinct Polymorphism Compared to Non-Fluorinated Analogs

A systematic study of N-(2-phenoxyphenyl)benzenesulfonamide derivatives demonstrated that fluorine substitution on the aromatic ring directly influences polymorphic behavior. Single-crystal X-ray analysis revealed that fluorinated analogs (compounds 2–5) afforded polymorphs or pseudopolymorphs, whereas the non-fluorinated sulfonamide (compound 1) did not exhibit polymorphism [1]. For the target compound N-(2-fluorophenyl)benzenesulfonamide, the ortho-fluorine may similarly induce polymorphic behavior, which is critical for reproducible crystallization and solid-state characterization in structural biology applications [2].

Crystallography Polymorphism Solid-state chemistry

Fluorinated Benzenesulfonamides Enable Thousand-to-Million-Fold CA Isoform Selectivity Over Non-Fluorinated Scaffolds

In a series of fluorinated benzenesulfonamides designed as carbonic anhydrase (CA) inhibitors, fluorine substitution (including ortho-fluorine on the N-phenyl ring) significantly increases the acidity of the sulfonamide NH group, enhancing binding affinity to the zinc ion in the CA active site [1]. These fluorinated compounds, when coupled with bulky functional groups, achieved thousand-to-million-fold selectivity for specific CA isoforms over off-target isoforms [1]. In contrast, non-fluorinated benzenesulfonamides typically exhibit broader, less selective CA inhibition profiles [2]. While direct selectivity data for N-(2-fluorophenyl)benzenesulfonamide are not available, its ortho-fluorine position aligns with the structural features that confer enhanced selectivity in the studied series.

Carbonic anhydrase Isoform selectivity Fluorine chemistry

Fluorination of Benzenesulfonamide Core Alters Kinetic Binding Signatures to Human Carbonic Anhydrase II

A detailed kinITC and X-ray crystallographic study of fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II demonstrated that specific fluorination positions significantly influence the kinetics of binding (association and dissociation rates) [1]. The study found that fluorination of the benzenesulfonamide core is especially advantageous in one position with respect to the kinetic signatures of binding, and that a higher degree of fluorination does not necessarily provide for a higher affinity or more favorable kinetic binding profiles [1]. For N-(2-fluorophenyl)benzenesulfonamide, the ortho-fluorine substitution on the N-phenyl ring may similarly influence binding kinetics compared to meta- or para-substituted analogs, making it a valuable tool for probing structure-kinetic relationships in CAII inhibitor development [2].

Binding kinetics Thermodynamics Carbonic anhydrase

N-(2-fluorophenyl)benzenesulfonamide Serves as a Key Intermediate in Kinase Inhibitor Patents

The N-(2-fluorophenyl)benzenesulfonamide scaffold is explicitly claimed in US Patent 11,491,158 B2 (Nerviano Medical Sciences) as part of a broader class of N-(substituted-phenyl)-sulfonamide derivatives that act as protein kinase inhibitors, specifically targeting PERK kinase [1]. The patent describes compounds useful for treating cell proliferative disorders and diseases associated with activated unfolded protein response pathways, including cancer and Alzheimer's disease [1]. In comparison, non-fluorinated N-phenylbenzenesulfonamide analogs lack the electronic and steric properties conferred by the ortho-fluorine, which may affect kinase binding pocket interactions [2]. This patent protection and demonstrated utility in a therapeutically relevant pathway differentiate this fluorinated scaffold from non-fluorinated alternatives for kinase inhibitor development programs.

Kinase inhibitors Patent literature Synthetic intermediate

Recommended Application Scenarios for N-(2-fluorophenyl)benzenesulfonamide Based on Verified Differentiation


Medicinal Chemistry Optimization of Kinase Inhibitors

N-(2-fluorophenyl)benzenesulfonamide is directly applicable as a core scaffold for developing PERK kinase inhibitors, as demonstrated by its explicit coverage in US Patent 11,491,158 B2 [1]. Its ortho-fluorine substitution provides a distinct logP advantage (ΔlogP ≈ +0.94 vs. non-fluorinated analog) , which can be leveraged to optimize membrane permeability and target engagement in cellular assays. Procurement of this specific fluorinated scaffold, rather than non-fluorinated alternatives, ensures alignment with patent literature and provides a validated starting point for structure-activity relationship studies in oncology and neurodegenerative disease programs.

Carbonic Anhydrase Inhibitor Development Requiring Isoform Selectivity

Fluorinated benzenesulfonamides, including the ortho-fluorinated N-phenyl scaffold represented by this compound, enable thousand-to-million-fold selectivity for specific carbonic anhydrase isoforms [1]. This scaffold is appropriate for research programs targeting CA IX (cancer) or CA II (glaucoma) where off-target isoform inhibition must be minimized. The ortho-fluorine contributes to enhanced NH acidity, strengthening zinc coordination in the CA active site [1]. Researchers developing selective CA inhibitors should prioritize this fluorinated scaffold over non-fluorinated analogs to achieve the selectivity window demonstrated in published fluorinated series .

Crystallographic and Solid-State Polymorphism Studies

The ortho-fluorine substitution in N-(2-fluorophenyl)benzenesulfonamide is predicted to induce polymorphic behavior, based on systematic crystallographic analysis of structurally related fluorinated aromatic sulfonamides [1]. This property makes the compound a valuable model system for investigating fluorine-mediated crystal packing effects, CH/F interactions, and the influence of halogen substitution on solid-state stability [1]. Procurement of this specific compound, rather than non-fluorinated analogs, is essential for studies of fluorine-directed polymorphism and for generating reproducible co-crystal structures with protein targets such as carbonic anhydrase II .

Kinetic Binding Studies for Drug-Target Residence Time Optimization

The fluorination pattern of N-(2-fluorophenyl)benzenesulfonamide (ortho-fluorine on the N-phenyl ring) is relevant to the investigation of structure-kinetic relationships in benzenesulfonamide-protein binding. Studies with related fluorinated benzenesulfonamides demonstrate that specific fluorination positions significantly alter association and dissociation rates to human carbonic anhydrase II, independent of equilibrium binding affinity [1]. This compound can serve as a probe to understand how ortho-fluorination affects binding kinetics compared to meta- or para-substituted analogs, providing insights that are critical for optimizing drug-target residence time—a parameter increasingly recognized as predictive of in vivo efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-fluorophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.